molecular formula C14H16O B6334663 1-(3-Cyclohexenylphenyl)ethanone CAS No. 27159-46-2

1-(3-Cyclohexenylphenyl)ethanone

Cat. No.: B6334663
CAS No.: 27159-46-2
M. Wt: 200.28 g/mol
InChI Key: BZZMOYQMRITBSZ-UHFFFAOYSA-N
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Description

1-(3-Cyclohexenylphenyl)ethanone is an organic compound that features a phenyl ring substituted with a cyclohexenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Cyclohexenylphenyl)ethanone can be synthesized through the reaction of cyclohexanecarboxylic acid with p-cresol in the presence of aluminum chloride and phosphorus trichloride at 160°C for 2 hours . This method yields the desired product with a good efficiency.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyclohexenylphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

1-(3-Cyclohexenylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(3-Cyclohexenylphenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

    Cyclohexenone: Shares the cyclohexenyl group but lacks the phenyl and ethanone moieties.

    Phenylacetone: Contains a phenyl ring and an ethanone group but lacks the cyclohexenyl substitution.

Uniqueness: 1-(3-Cyclohexenylphenyl)ethanone is unique due to its combination of a cyclohexenyl group with a phenyl ring and an ethanone moiety, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

1-[3-(cyclohexen-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h5-6,8-10H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZMOYQMRITBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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